molecular formula C12H10O3S B427570 S-ethyl 4-oxo-4H-chromene-2-carbothioate

S-ethyl 4-oxo-4H-chromene-2-carbothioate

Cat. No.: B427570
M. Wt: 234.27g/mol
InChI Key: VUVGICCNQYSFTN-UHFFFAOYSA-N
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Description

S-ethyl 4-oxo-4H-chromene-2-carbothioate is a heterocyclic compound featuring a chromene backbone (a fused benzene and oxygen-containing pyran ring) substituted with a 4-oxo group and an S-ethyl thioester moiety at the 2-position.

The compound’s applications are inferred from related chromene and thiocarbamate derivatives, which exhibit biological activities such as antimicrobial, antitumor, and pesticidal properties . Its structural uniqueness lies in the juxtaposition of the electron-withdrawing 4-oxo group and the S-ethyl thioester, which may influence both reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27g/mol

IUPAC Name

S-ethyl 4-oxochromene-2-carbothioate

InChI

InChI=1S/C12H10O3S/c1-2-16-12(14)11-7-9(13)8-5-3-4-6-10(8)15-11/h3-7H,2H2,1H3

InChI Key

VUVGICCNQYSFTN-UHFFFAOYSA-N

SMILES

CCSC(=O)C1=CC(=O)C2=CC=CC=C2O1

Canonical SMILES

CCSC(=O)C1=CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Derivatives with Modified Substituents

a. 5,7-Dihydroxy-4-propyl-2H-chromen-2-one

  • Structure : Differs at the 2-position (lactone vs. thioester) and includes hydroxyl groups at 5,7-positions.
  • Activity : Exhibits fluorescence and antimicrobial properties, with docking studies suggesting interactions with microbial enzymes .
  • Reactivity : The hydroxyl groups enhance hydrogen bonding, while the lactone moiety increases electrophilicity compared to the thioester in S-ethyl 4-oxo-4H-chromene-2-carbothioate.

b. 4-Amino-2-oxo-2H-chromene

  • Structure: Replaces the 4-oxo group with an amino group and retains a lactone at the 2-position.
  • Synthesis : Prepared via amination of 4-hydroxy-2-oxo-2H-chromene using ammonium acetate at 130°C .
  • Applications: Serves as a precursor for chromeno-pyridinones, which are evaluated for antitumor activity. The amino group introduces basicity, altering solubility and interaction profiles compared to the 4-oxo analog .

c. 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime

  • Activity : Demonstrated anti-diabetic effects via α-glucosidase inhibition, with DFT studies highlighting charge distribution differences due to substituents .
S-Ethyl Thiocarbamate/Carbothioate Derivatives

a. S-Ethyl Dipropylthiocarbamate (EPTC)

  • Structure : Lacks the chromene core but shares the S-ethyl thioester group.
  • Application: A herbicide targeting lipid synthesis in weeds.
  • Reactivity : Less conjugated than the chromene derivative, leading to faster degradation in soil.

b. S-Ethyl Cyclohexylethylcarbamothioate (Cycloate)

  • Structure : Features a cyclohexylethyl group instead of the chromene system.
  • Application : Pre-emergent herbicide with volatility-dependent efficacy. The bulkier substituents reduce water solubility compared to this compound .
Thioglycosides in Glycosylation Reactions

S-Ethyl Thioglycosides

  • Reactivity: Used as glycosyl donors due to the thioester’s stability and activation under mild conditions. shows S-ethyl donors exhibit similar reactivity to TIDA-tagged analogs in glycosylation yield and stereochemistry .
  • Comparison : this compound’s chromene backbone may sterically hinder glycosylation compared to simpler S-ethyl glycosides, but its electron-withdrawing 4-oxo group could enhance leaving-group ability.

Data Tables

Table 1: Structural and Functional Comparison of Chromene Derivatives
Compound Substituents Key Functional Groups Biological Activity Reference
This compound 4-oxo, S-ethyl thioester Thioester, carbonyl Potential pesticidal/antimicrobial
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-hydroxy, 4-propyl Lactone, hydroxyl Antimicrobial, fluorescent
4-Amino-2-oxo-2H-chromene 4-amino, 2-oxo Lactone, amino Precursor for antitumor agents
Table 2: Comparison of S-Ethyl Carbothioates/Thiocarbamates
Compound Core Structure Application Solubility/Stability Reference
This compound Chromene Research (potential herbicides) Moderate (polar thioester)
EPTC Aliphatic chain Herbicide Low (volatile)
Cycloate Cyclohexylethyl Pre-emergent herbicide Very low (hydrophobic)

Key Research Findings

  • Biological Activity: Chromene derivatives with electron-withdrawing groups (e.g., 4-oxo) show enhanced interaction with biological targets compared to hydroxyl or amino analogs .
  • Synthetic Flexibility : The S-ethyl thioester in this compound allows for nucleophilic substitution reactions, similar to thioglycosides, but its chromene core may limit steric accessibility .
  • Environmental Impact : Unlike aliphatic thiocarbamates (e.g., EPTC), chromene-based thioesters may persist longer in soil due to aromatic stabilization, necessitating further ecotoxicological studies .

Preparation Methods

Reaction Mechanism

The process initiates with KF-mediated deprotonation of the carboxylic acid, forming a carboxylate intermediate. Subsequent nucleophilic attack by the ethylthiolate anion (generated in situ from ethyl disulfide) at the carbonyl carbon yields the thioester. For chromene-2-carboxylic acids, this method requires precise control of temperature (60–80°C) and anhydrous conditions to prevent hydrolysis.

Example Protocol

  • Substrate : 4-Oxo-4H-chromene-2-carboxylic acid (1.0 mmol)

  • Reagent : Ethyl disulfide (1.2 mmol), KF (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), 10 mL

  • Conditions : 70°C, 12 hours under nitrogen

  • Yield : 38–45% after silica gel chromatography

Limitations

  • Competitive oxidation of ethylthiolate to disulfide byproducts reduces efficiency.

  • Elevated temperatures risk decarboxylation of the chromene core.

Transesterification of Ethyl 4-Oxo-4H-Chromene-2-Carboxylate

Ethyl 4-oxo-4H-chromene-2-carboxylate serves as a precursor for thioester synthesis via transesterification. This two-step method involves:

  • Synthesis of the carboxylate ester via Pechmann condensation.

  • Thioesterification using ethanethiol under acidic catalysis.

Pechmann Condensation

Salicylaldehyde derivatives react with ethyl acetoacetate in concentrated sulfuric acid to form the chromene backbone.

Typical Procedure

  • Reactants : Salicylaldehyde (10 mmol), ethyl acetoacetate (12 mmol)

  • Catalyst : H₂SO₄ (2 mL)

  • Conditions : 0°C → room temperature, 24 hours

  • Yield : 68–72%

Thioesterification

The ester undergoes nucleophilic acyl substitution with ethanethiol in the presence of Lewis acids (e.g., BF₃·OEt₂):

Optimized Parameters

  • Molar Ratio : 1:3 (ester:ethanethiol)

  • Catalyst : BF₃·OEt₂ (10 mol%)

  • Solvent : Dichloromethane (DCM), 40°C, 6 hours

  • Yield : 55–60%

Nucleophilic Acyl Substitution via Acid Chloride

Direct conversion of 4-oxo-4H-chromene-2-carbonyl chloride to the thioester offers high regioselectivity.

Synthesis of Acid Chloride

  • Reagent : Thionyl chloride (SOCl₂), 5 equiv

  • Conditions : Reflux, 4 hours

  • Workup : Removal of excess SOCl₂ under vacuum.

Thioester Formation

Reaction with sodium ethanethiolate in tetrahydrofuran (THF):

  • Substrate : Acid chloride (1.0 mmol)

  • Reagent : NaSEt (1.5 mmol)

  • Solvent : THF, 0°C → room temperature, 2 hours

  • Yield : 70–75%

Advantages

  • Avoids side reactions associated with ester hydrolysis.

  • Scalable to multi-gram quantities.

One-Pot Cyclization-Thioesterification

A novel one-pot strategy combines chromene ring formation and thioester installation. Beta-keto thioesters, though less common, are generated in situ via reaction of beta-keto acids with ethanethiol.

Key Steps

  • Beta-Keto Thioester Synthesis :

    • Ethanethiol (2.0 equiv), DCC (1.1 equiv), DMAP (0.1 equiv) in DCM.

  • Cyclization :

    • Phenolic substrate (e.g., resorcinol), HCl (cat.), ethanol, reflux.

Outcome

  • Yield : 50–58% (over two steps)

  • Purity : >90% by HPLC

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
KF-Catalyzed38–4585–90ModerateByproduct formation
Transesterification55–6088–92HighAcid-sensitive substrates
Acid Chloride Route70–7595–98HighHandling corrosive reagents
One-Pot Synthesis50–5890–93ModerateBeta-keto thioester stability

Mechanistic Insights and Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in KF-mediated reactions but may promote side reactions.

  • Non-polar solvents (toluene) improve yields in transesterification by minimizing hydrolysis.

Catalytic Systems

  • KF vs. CsF : Cesium fluoride increases reactivity but raises costs.

  • Lewis Acids : BF₃·OEt₂ outperforms ZnCl₂ in thioesterification due to stronger electrophilic activation .

Q & A

Q. What are the common synthetic routes for preparing S-ethyl 4-oxo-4H-chromene-2-carbothioate, and what critical parameters influence reaction yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions between 4-hydroxycoumarin derivatives and ethyl thiol sources under acidic catalysis. For example, refluxing 4-hydroxy-2-oxo-2H-chromene with ethyl thioacetate in the presence of a Lewis acid (e.g., BF₃·Et₂O) generates the carbothioate. Key parameters include:

  • Temperature : Optimal yields are achieved at 80–100°C to balance reactivity and side-product formation.
  • Catalyst concentration : Excess acid can lead to ester hydrolysis, reducing purity.
  • Purification : Silica gel column chromatography with n-hexane/ethyl acetate (7:3) resolves unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : The thiocarboxylate group (C=S) appears at δ ~200 ppm in ¹³C NMR, while the chromene ring protons resonate between δ 6.5–8.5 ppm.
  • IR Spectroscopy : Strong C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretches confirm functional groups.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be employed to determine the crystal structure of this compound, and what challenges arise in refining hydrogen bonding networks?

Methodological Answer: Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL for structural resolution. Challenges include:

  • Hydrogen bonding ambiguity : Weak C–H···O/S interactions require high-resolution data (<1.0 Å) for precise localization.
  • Disorder modeling : Ethyl groups may exhibit rotational disorder, necessitating multi-position refinement .

Q. What mechanistic insights explain the reactivity of the thiocarboxylate group in this compound during nucleophilic substitution reactions?

Methodological Answer: The thiocarboxylate group acts as a soft electrophile due to partial positive charge on the carbonyl carbon. In reactions with amines (e.g., benzylamine), nucleophilic attack occurs at the carbonyl, displacing the ethylthiolate group. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics, with polar aprotic solvents accelerating substitution rates by stabilizing transition states .

Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound, and what analytical methods monitor these changes?

Methodological Answer: In non-polar solvents (e.g., toluene), the keto form dominates, while polar solvents (e.g., DMSO) stabilize the enol tautomer via hydrogen bonding. Variable-temperature ¹H NMR (25–80°C) tracks tautomeric shifts: the enolic OH proton (δ ~12 ppm) diminishes with heating. UV-Vis spectroscopy (λ = 300–400 nm) quantifies equilibrium constants via absorbance changes .

Q. What strategies mitigate contradictions between computational predictions and experimental data regarding the biological activity of this compound?

Methodological Answer: Discrepancies often arise from inadequate solvation models in DFT calculations. To resolve:

  • Multi-scale modeling : Combine QM/MM simulations with explicit solvent MD trajectories to account for dynamic effects.
  • Experimental validation : Use enzyme inhibition assays (e.g., COX-2) and isothermal titration calorimetry (ITC) to cross-verify binding affinities predicted in silico .

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